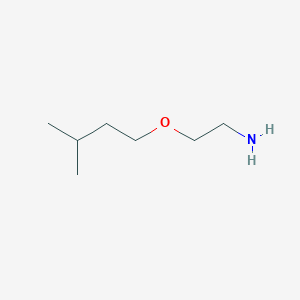

2-(3-Methylbutoxy)ethan-1-amine

Description

Significance of Amine and Ether Functionalities in Organic Synthesis and Beyond

Organic chemistry is largely defined by the behavior of functional groups, and both amines and ethers hold a place of prominence.

The amine functional group , characterized by a nitrogen atom bonded to one or more alkyl or aryl groups, is fundamental to a multitude of chemical and biological processes. numberanalytics.com Amines are derivatives of ammonia (B1221849) (NH₃) and are classified as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N) based on the number of hydrogen atoms replaced by organic substituents. solubilityofthings.com A key characteristic of amines is the presence of a lone pair of electrons on the nitrogen atom, which confers basicity and nucleophilicity. numberanalytics.comsolubilityofthings.com This allows amines to readily participate in a wide range of reactions, including nucleophilic substitutions and acylations. Their ability to form imines and enamines through reactions with carbonyl compounds is a cornerstone of C-N bond formation in synthetic chemistry. solubilityofthings.com Furthermore, the capacity of primary and secondary amines to engage in hydrogen bonding significantly influences their physical properties, such as boiling points and solubility. masterorganicchemistry.com

The combination of these two functionalities within a single molecule, as seen in 2-(3-Methylbutoxy)ethan-1-amine, creates a bifunctional compound with a unique set of properties and potential for diverse chemical interactions.

Overview of Ethan-1-amine Derivatives: Structural Diversity and Research Interest

Ethan-1-amine (ethylamine) serves as a simple yet important scaffold from which a vast number of derivatives can be conceptually and synthetically derived. These derivatives maintain the core ethylamine (B1201723) structure but are modified with additional functional groups, leading to a wide spectrum of chemical properties and applications.

The research interest in ethan-1-amine derivatives is broad. For instance, the introduction of a methoxy (B1213986) group, as in 2-methoxyethanamine, yields a compound used in various chemical syntheses. chemeo.com The structural diversity can be further expanded by incorporating different alkyl or aryl groups, or by introducing other functional groups onto the ethyl or amino moieties. This diversity is crucial in fields like medicinal chemistry, where subtle structural changes can lead to significant differences in biological activity. For example, many pharmaceuticals are complex amine derivatives, designed to interact specifically with biological targets. numberanalytics.com The study of these derivatives helps researchers understand structure-activity relationships and design new molecules with desired properties. Research has also explored the reactions of cyclic secondary amines to create more complex structures like hydrazones and tetrazines, demonstrating the synthetic versatility of amine derivatives. acs.org

Hierarchical Classification and Structural Features of this compound

This compound can be classified hierarchically based on its constituent functional groups. It is a primary amine , as the amino group (-NH₂) is bonded to only one carbon atom. solubilityofthings.com It is also an ether , specifically an alkyl ether, due to the presence of the C-O-C linkage. solubilityofthings.com

The structural features of this molecule are key to its chemical identity. It possesses a seven-carbon backbone. The "ethan-1-amine" portion indicates a two-carbon chain with an amine group at one end. The "2-(3-Methylbutoxy)" substituent at the second carbon position describes an ether linkage to a four-carbon chain (a butyl group), which itself is branched with a methyl group at the third position of the butyl chain. This is also commonly known as an isoamyloxy group.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| CAS Number | 1016752-62-7 bldpharm.com |

| Molecular Formula | C₇H₁₇NO bldpharm.com |

| Molecular Weight | 131.22 g/mol bldpharm.com |

This unique combination of a primary amine and a branched ether imparts specific physicochemical properties that dictate its behavior in chemical reactions and its potential applications in various fields of chemical synthesis. americanelements.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbutoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2)3-5-9-6-4-8/h7H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCOEWNBDAOSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309148 | |

| Record name | 2-(3-Methylbutoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016752-62-7 | |

| Record name | 2-(3-Methylbutoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016752-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methylbutoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 3 Methylbutoxy Ethan 1 Amine

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in 2-(3-Methylbutoxy)ethan-1-amine by probing the vibrational modes of its chemical bonds.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. For this compound, the spectrum is characterized by several key absorption bands. The primary amine (-NH₂) group is particularly prominent, typically showing two distinct, medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. analyzetest.com A sharp N-H bending (scissoring) vibration is also expected in the 1650-1580 cm⁻¹ range. analyzetest.com Another significant feature is the strong C-O stretching vibration from the ether linkage, which appears in the 1250-1020 cm⁻¹ range for aliphatic ethers. analyzetest.com The aliphatic C-H stretching vibrations of the methyl, methylene (B1212753), and methine groups are observed as strong, sharp peaks between 2960 and 2850 cm⁻¹.

Interactive Data Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Asymmetric Stretch | ~3380 | Weak | Medium (IR) |

| Primary Amine (R-NH₂) | N-H Symmetric Stretch | ~3300 | Weak | Medium (IR) |

| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1650-1580 | Weak | Medium-Sharp (IR) |

| Primary Amine (R-NH₂) | N-H Wag | 910-665 | Weak | Broad, Strong (IR) |

| Ether (R-O-R') | C-O Stretch | 1250-1020 | Medium | Strong (IR) |

| Alkane (C-H) | C-H Stretch | 2960-2850 | Strong | Strong (IR & Raman) |

| Alkane (C-C) | C-C Skeletal Stretch | 1250-800 | Strong | Medium (IR), Strong (Raman) |

| Aliphatic Amine | C-N Stretch | 1250-1020 | Medium | Medium-Weak (IR) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The molecule has seven unique proton environments. The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The protons on the carbon adjacent to the amine (H-1) and the oxygen (H-2) would be deshielded, appearing as triplets. The protons of the isobutyl group would show characteristic splitting patterns: a doublet for the two terminal methyl groups, a multiplet for the methine proton, and a triplet for the methylene group adjacent to the ether oxygen. docbrown.infodocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound possesses seven distinct carbon atoms. The chemical shifts are influenced by the electronegativity of neighboring atoms. The carbons bonded to the electronegative nitrogen and oxygen atoms (C1, C2, C4) would be found further downfield (higher ppm values) compared to the other alkane carbons. libretexts.orgwisc.edu The two equivalent methyl carbons (C7, C7') of the isobutyl group would produce a single, upfield signal. docbrown.infodocbrown.info

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between adjacent protons, confirming the -CH₂-CH₂- connectivity and the linkages within the isobutyl group. An HSQC spectrum would correlate each proton signal to its directly attached carbon, allowing for unambiguous assignment of all ¹H and ¹³C resonances.

Interactive Data Table 2: Predicted NMR Data for this compound

| Atom Position (See Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~2.8 - 3.0 | t (triplet) | ~40 - 45 |

| 2 | ~3.5 - 3.7 | t (triplet) | ~70 - 75 |

| 3 | - | - | - |

| 4 | ~3.4 - 3.6 | t (triplet) | ~68 - 72 |

| 5 | ~1.6 - 1.8 | m (multiplet) | ~37 - 42 |

| 6, 6' | ~0.9 | d (doublet) | ~22 - 25 |

| 7 | - | - | - |

| NH₂ | ~1.5 - 2.5 | br s (broad singlet) | - |

Structure for NMR assignment: NH₂-CH₂(1)-CH₂(2)-O-CH₂(4)-CH(5)-(CH₃)₂(6,6')*

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass of the parent ion. For this compound (C₇H₁₇NO), the expected exact mass is 131.13101. americanelements.com This precise mass measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): MS/MS involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable structural information. For aliphatic amines and ethers, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and cleavage of the C-O or C-N bonds. libretexts.orgmiamioh.edu Key expected fragments for this compound would include:

Alpha-cleavage next to the amine: Loss of the C₆H₁₃O radical to give a fragment at m/z 30 ([CH₂NH₂]⁺). This is often the base peak for primary amines. libretexts.org

Cleavage of the C-O bond: Fragmentation could lead to ions corresponding to the isopentyl cation (m/z 71) or the 2-aminoethoxy fragment.

Loss of neutral molecules: Loss of small, stable neutral molecules like ammonia (B1221849) (NH₃) could also be observed.

Interactive Data Table 3: Predicted HRMS and Key MS/MS Fragments

| Analysis | Species | Predicted m/z | Significance |

| HRMS | [M+H]⁺ | 132.13832 | Protonated molecular ion, confirms molecular formula C₇H₁₈NO⁺ |

| MS/MS | [CH₂NH₂]⁺ | 30.03368 | Result of alpha-cleavage; characteristic of a primary amine |

| MS/MS | [C₅H₁₁]⁺ | 71.08555 | Isopentyl cation from C-O bond cleavage |

| MS/MS | [M-NH₃]⁺ | 114.10446 | Loss of a neutral ammonia molecule from the parent ion |

X-ray Crystallography for Solid-State Molecular Architecture (if crystalline)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound or a derivative. researchgate.net If a crystalline sample of this compound were obtained, X-ray diffraction analysis would yield precise data on:

Bond lengths and angles: Providing experimental confirmation of the molecular geometry.

Conformation: Revealing the preferred spatial arrangement of the flexible ethyl and isobutyl chains.

Intermolecular interactions: Identifying hydrogen bonding networks involving the primary amine group and packing forces in the crystal lattice.

As of now, a published crystal structure for this compound is not available in open literature.

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., EPR, UV-Vis, XAS for reaction intermediates)

While the aforementioned techniques characterize the stable molecule, other spectroscopic methods can provide insights into its behavior during chemical reactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is exclusively used to detect and characterize species with unpaired electrons, such as radicals. nih.gov If this compound were involved in a reaction proceeding through a radical mechanism (e.g., oxidation or certain coupling reactions), EPR could be used to identify and study any radical intermediates formed.

UV-Vis Spectroscopy: While the parent compound is not expected to have strong absorptions in the UV-Visible range, this technique can be invaluable for monitoring reactions. researchgate.net If a reaction involving this amine leads to the formation of colored intermediates or products, or species with conjugated systems, UV-Vis spectroscopy can be used to follow the reaction kinetics by monitoring the change in absorbance over time.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful, element-specific technique that probes the local geometric and electronic structure around a specific atom. uu.nlnih.gov By tuning the X-ray energy to the absorption edge of nitrogen (N K-edge) or oxygen (O K-edge), one could study changes in the oxidation state, coordination environment, and bond distances of the amine and ether functional groups during a catalytic cycle or other chemical transformations in situ. uri.eduethz.ch This could provide mechanistic details that are not accessible by other methods.

Computational and Theoretical Chemistry of 2 3 Methylbutoxy Ethan 1 Amine

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves mapping the potential energy surface (PES) of the molecule as a function of its structural parameters, typically the dihedral angles of rotatable bonds. By systematically rotating key bonds and calculating the energy at each step using methods like DFT, a detailed energy landscape can be constructed.

This landscape reveals the stable conformers as minima on the surface and the transition states for converting between them as saddle points. The energy difference between a minimum and a saddle point represents the activation energy or rotational barrier. researchgate.net For 2-(3-Methylbutoxy)ethan-1-amine, this analysis would elucidate the energy costs associated with moving the isopentyl and aminoethyl groups relative to each other, providing a comprehensive picture of the molecule's flexibility.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals provide critical insights into a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amine group, making this site the center of its nucleophilic character. The LUMO would be an antibonding orbital, likely distributed across the C-N and C-O bonds.

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity and higher kinetic stability. wikipedia.orgyoutube.com These parameters, calculated via DFT, can be used to predict how this compound will behave in chemical reactions.

Table 2: Predicted Frontier Orbital Properties for this compound

| Parameter | Predicted Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates moderate electron-donating ability (nucleophilicity) centered at the amine group. |

| LUMO Energy | +1.2 eV | Indicates a low propensity to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high chemical stability and low reactivity under standard conditions. |

Note: Values are illustrative and based on typical calculations for similar aliphatic amines. Actual values would require a specific computational study.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are highly effective at predicting various spectroscopic properties. For this compound, DFT calculations can be used to compute its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated spectrum can be compared with experimental data to confirm the structure of the synthesized compound and to validate the accuracy of the computational model. Minor deviations between calculated (in vacuo) and experimental (condensed phase) spectra can often be attributed to intermolecular interactions in the real sample. aun.edu.eg

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be predicted. This is particularly useful for assigning peaks in complex experimental NMR spectra and for confirming the dominant conformation of the molecule in solution, as the chemical shifts are sensitive to the local electronic environment of each nucleus.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model an isolated molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a liquid solvent. osti.gov MD simulations model the movements of the solute molecule and a large number of solvent molecules over time, governed by a force field that describes the inter- and intramolecular forces. chemrxiv.orgnih.gov

For this compound, an MD simulation in a solvent like water would provide insights into:

Solvation Structure: How water molecules arrange around the hydrophilic amine and ether groups, and the hydrophobic isopentyl group.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the amine group and surrounding water molecules.

Conformational Dynamics: How the presence of a solvent influences the conformational preferences of the molecule. Polar solvents might stabilize conformers with a larger dipole moment or those that can engage in more favorable hydrogen bonding. researchgate.net

These simulations bridge the gap between the static picture from quantum chemistry and the dynamic reality of chemical systems, providing a more complete understanding of the molecule's behavior in a realistic environment. nih.gov

Reactivity and Mechanistic Investigations of 2 3 Methylbutoxy Ethan 1 Amine

Amine Reactivity: Protonation, Acylation, Alkylation, and Condensation Reactions

The primary amine group is the main center of reactivity in 2-(3-Methylbutoxy)ethan-1-amine, largely due to the lone pair of electrons on the nitrogen atom. libretexts.org This lone pair makes the molecule both basic and nucleophilic. libretexts.orgchemguide.co.uk

Protonation

Like other amines, this compound acts as a Brønsted-Lowry base, readily accepting a proton (H⁺) from an acid to form the corresponding ammonium (B1175870) salt. wikipedia.org This acid-base reaction is a fundamental property influencing its solubility and chemical behavior. youtube.com In an acidic medium, the nitrogen atom is protonated, forming a 2-(3-methylbutoxy)ethanaminium ion. youtube.com The basicity of amines is influenced by the electronic properties of their substituents; alkyl groups, like the 3-methylbutoxyethyl group, typically enhance basicity compared to ammonia (B1221849). wikipedia.org

Acylation

Primary amines undergo acylation when treated with acid derivatives such as acyl chlorides or acid anhydrides, a reaction known as nucleophilic acyl substitution. wikipedia.orgncert.nic.in For this compound, this reaction results in the formation of a stable N-substituted amide. For instance, its reaction with ethanoyl chloride would yield N-[2-(3-methylbutoxy)ethyl]ethanamide. These reactions are often vigorous and are typically conducted in the presence of a base, like pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. chemguide.co.ukncert.nic.in

Alkylation

The nitrogen lone pair enables this compound to function as a nucleophile in reactions with alkyl halides. wikipedia.orgwikipedia.org This nucleophilic substitution reaction, however, can be difficult to control. wikipedia.org The initial alkylation produces a secondary amine, which is often more nucleophilic than the starting primary amine. masterorganicchemistry.com Consequently, the secondary amine can compete with the primary amine for the remaining alkyl halide, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt. libretexts.orgchemguide.co.ukmasterorganicchemistry.com This cascade of reactions typically results in a mixture of products. wikipedia.org

Table 1: Products of Amine Reactions

| Reactant | Reagent | Product Type | Example Product Name |

| Primary Amine | Acid (H⁺) | Ammonium Salt | 2-(3-methylbutoxy)ethanaminium chloride |

| Primary Amine | Acyl Chloride | N-Substituted Amide | N-[2-(3-methylbutoxy)ethyl]ethanamide |

| Primary Amine | Alkyl Halide | Secondary Amine | N-ethyl-2-(3-methylbutoxy)ethan-1-amine |

| Secondary Amine | Alkyl Halide | Tertiary Amine | N,N-diethyl-2-(3-methylbutoxy)ethan-1-amine |

| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt | N,N,N-triethyl-2-(3-methylbutoxy)ethanaminium bromide |

Condensation Reactions

Primary amines participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting imine can be a stable compound or a reactive intermediate for further synthesis.

Stability and Reactivity of the Ether Linkage under Various Conditions

The ether group (C-O-C) in this compound is generally characterized by its low reactivity, a feature that makes ethers common solvents in organic synthesis. libretexts.org The carbon-oxygen single bond is strong and not easily broken. wikipedia.org

Under Acidic Conditions

Despite their general stability, ethers can undergo cleavage under harsh acidic conditions, particularly with strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction mechanism begins with the protonation of the ether oxygen atom. masterorganicchemistry.com This converts the alkoxy group into a much better leaving group (an alcohol). masterorganicchemistry.com Following protonation, the C-O bond is cleaved via either an Sₙ1 or Sₙ2 nucleophilic substitution pathway, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com For a primary ether like this compound, cleavage would likely proceed through an Sₙ2 mechanism, where a halide ion attacks one of the α-carbons. masterorganicchemistry.com

Under Basic and Neutral Conditions

The ether linkage is highly resistant to cleavage by bases. libretexts.org This is because the leaving group would have to be an alkoxide ion (RO⁻), which is a strong base and therefore a poor leaving group. stackexchange.comquora.com Consequently, this compound is stable in basic and neutral aqueous solutions under typical conditions. Cleavage can only be achieved with exceptionally strong bases, such as organolithium reagents. wikipedia.org

Autoxidation

A notable reaction of ethers is autoxidation, which occurs upon prolonged exposure to atmospheric oxygen and light. libretexts.org This radical-chain process forms hydroperoxides and peroxides, which are unstable and potentially explosive, especially upon heating. libretexts.org This necessitates caution during the storage and handling of ethers.

Role as a Nucleophile and Base in Organic Transformations

The dual functionality of this compound defines its roles in organic reactions.

As a Nucleophile

The defining characteristic of an amine is its nucleophilicity, which stems from the lone pair of electrons on the nitrogen atom. libretexts.orgwikipedia.org This electron pair is attracted to electron-deficient centers, enabling the amine to attack a wide range of electrophiles. chemguide.co.uk As a primary amine, this compound is a potent nucleophile. masterorganicchemistry.com Its nucleophilicity is generally correlated with its basicity but is also sensitive to steric hindrance around the nitrogen atom. masterorganicchemistry.com It participates in nucleophilic substitution reactions with alkyl halides and nucleophilic acyl substitution with acid derivatives like acyl chlorides and anhydrides. libretexts.orgncert.nic.in

As a Base

The same lone pair that confers nucleophilicity also makes amines basic. wikipedia.org this compound can accept a proton from various acids, ranging from mineral acids to carboxylic acids, to form an ammonium salt. wikipedia.org This basicity is crucial in many reactions where it can act as a proton scavenger or a basic catalyst. In reactions like the acylation with acyl chlorides, it can act as both the nucleophile and the base that neutralizes the HCl byproduct, although an external, non-nucleophilic base is often added to improve yield. ncert.nic.in

Table 2: Comparison of Nucleophilic and Basic Properties

| Property | Description | Key Factors | Example Reaction |

| Nucleophilicity | Ability to donate its electron pair to an electrophilic atom (e.g., carbon). | Electron density on N, steric hindrance, solvent. masterorganicchemistry.com | Reaction with an alkyl halide (Alkylation). youtube.com |

| Basicity | Ability to donate its electron pair to a proton (H⁺). | Electron density on N, substituent effects, solvation of the ammonium ion. wikipedia.org | Reaction with an acid (Protonation). youtube.com |

Investigation of Reaction Pathways and Transition States through Computational Modeling

Modern computational chemistry provides powerful tools for elucidating the complex mechanisms of organic reactions. southampton.ac.uk Techniques like Density Functional Theory (DFT) allow for the detailed investigation of reaction pathways, the characterization of intermediates, and the calculation of the geometries and energies of transition states. southampton.ac.ukmdpi.com

Transition state theory (TST) is a fundamental concept used to understand reaction rates, postulating a quasi-equilibrium between reactants and the activated complex at the transition state. wikipedia.org Computational modeling can determine key thermodynamic parameters associated with this barrier, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). wikipedia.org For reactions involving molecules similar to amino ethers, such as the aminolysis of epoxides, computational studies have been used to model the transition states and explain experimental observations regarding reactivity and regioselectivity. researchgate.net These models can incorporate the explicit effects of solvent molecules, which can be critical in reactions involving polar, hydrogen-bonding species. researchgate.net

Natural Bond Orbital (NBO) analysis is another computational method that can offer deep insights into the electronic structure, including hyperconjugative interactions and lone pair delocalization, which influence the stability and reactivity of molecules and their complexes. acs.org By comparing theoretically calculated data, such as NMR chemical shifts or IR vibrational frequencies, with experimental results, researchers can validate proposed reaction intermediates and transition state structures. mdpi.com

Catalytic Activity and Ligand Properties of this compound and its Derivatives

The presence of both a nitrogen and an oxygen atom, which can act as Lewis bases, allows this compound and its derivatives to function as effective ligands in coordination chemistry.

Ligand Properties

Amino ethers are valuable bidentate ligands, capable of coordinating to a single metal center through both the "soft" nitrogen donor and the "hard" oxygen donor. acs.orgacs.org This chelation forms a stable five-membered ring with the metal ion, a bonding motif similar to that seen in transition metal amino acid complexes. wikipedia.org Chiral amino ethers, synthesized from natural amino acids, have proven to be highly effective ligands in asymmetric catalysis, outperforming benchmark ligands in certain enantioselective reactions. acs.org The isobutyl group in this compound provides steric bulk that can influence the stereochemical outcome of catalytic transformations.

Catalytic Activity

While direct catalytic applications of this compound are not widely documented, its structural motifs are found in various catalytic systems. As a primary amine, it can function as an organocatalyst, for example, in promoting condensation reactions. Furthermore, its derivatives can be incorporated into more complex structures with tailored catalytic functions. For instance, amino-functionalized cyclodextrins, which contain ether linkages and amino groups, are explored for their host-guest chemistry and catalytic capabilities. mdpi.com Metal complexes of amino-containing ligands are also an active area of research, with applications ranging from CO-releasing molecules to cytotoxic agents. mdpi.comwikipedia.org

Advanced Applications in Materials Science and Polymer Chemistry

Incorporation of 2-(3-Methylbutoxy)ethan-1-amine into Polymeric Architectures

The presence of a reactive primary amine group enables the integration of this compound into polymer chains through various polymerization reactions. The ether linkage and the branched isoamyl group can significantly influence the properties of the resulting polymers. The incorporation of ether linkages is known to enhance flexibility, solubility, and thermal stability in polymers. numberanalytics.com

This compound can function as a monomer in the synthesis of polymers such as polyamides, polyimides, and polyureas. The primary amine group can react with functional groups like carboxylic acids, acyl chlorides, anhydrides, or isocyanates to form the respective polymer linkages. wikipedia.org When reacted with multifunctional monomers, it can act as a chain extender or a branching unit.

Furthermore, its structure is suitable for use as a cross-linking agent, which are molecules that chemically join two or more polymer chains. korambiotech.com Cross-linking agents are crucial for creating robust, three-dimensional polymer networks with enhanced mechanical strength, thermal stability, and chemical resistance. youtube.com The amine group can form covalent bonds with various reactive sites on polymer backbones, such as epoxy or acyl chloride groups. yg-1.compaint.orgcreative-proteomics.comthermofisher.com The flexibility of the ether segment and the steric bulk of the branched alkyl chain would influence the cross-linking density and the final properties of the thermoset material. nih.govresearchgate.net For instance, longer or more flexible cross-linking agents can lead to more elastic polymer networks. nih.gov

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-reactant Functional Group | Resulting Linkage | Potential Polymer Type |

| Polycondensation | Carboxylic Acid / Acyl Chloride | Amide | Polyamide |

| Polyaddition | Isocyanate | Urea | Polyurea |

| Ring-opening polymerization | Epoxide | β-hydroxyamine | Epoxy Resin Network |

Poly(ether-amides) are a class of copolymers that combine the properties of polyamides (high strength, thermal stability) and polyethers (flexibility, improved solubility). The incorporation of ether segments into the polyamide backbone can enhance processability and introduce new functionalities. numberanalytics.com

This compound is a potential candidate for the synthesis of poly(ether-amides). It can be reacted with dicarboxylic acids or their derivatives to introduce both ether and branched alkyl functionalities into the polymer chain. google.com The general reaction involves the condensation of the amine with a diacid, often at elevated temperatures, to form amide bonds. google.com

The properties of the resulting poly(ether-amide) would be influenced by the specific diacid used and the structure of the ether amine. The presence of the 3-methylbutoxy group is expected to:

Increase Solubility: The branched alkyl chain can disrupt polymer chain packing, leading to better solubility in organic solvents. researchgate.netacs.org

Lower the Glass Transition Temperature (Tg): The flexible ether linkage and the bulky side chain can increase the free volume between polymer chains, resulting in a lower Tg and more flexible materials. nih.gov

Formation of Supramolecular Assemblies and Functional Materials

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The amphiphilic nature of this compound, with its polar amine head and nonpolar alkyl tail, makes it a candidate for forming such organized structures.

Amphiphilic molecules like this compound, or polymers derived from it, can self-assemble in selective solvents to form ordered structures like micelles or vesicles. nih.gov The hydrophobic 3-methylbutoxy tail would tend to aggregate to minimize contact with a polar solvent, while the hydrophilic amine and ether groups would be exposed to the solvent. The specific morphology of these assemblies would depend on factors like concentration, temperature, and pH. nih.gov

When incorporated into a polymer, the pendant 3-methylbutoxy groups can influence the polymer's conformation and aggregation behavior through weak, non-covalent interactions. These interactions, though individually weak, can collectively have a significant impact on the material's properties. The branched structure of the alkyl group can specifically affect how the polymer chains pack together, influencing crystallinity and mechanical properties. acs.orgencyclopedia.pub

The amine group of this compound provides a reactive handle for grafting it onto surfaces to create functional coatings. For example, it can be reacted with surfaces rich in epoxy, isocyanate, or carboxylic acid groups. This surface modification can alter properties such as wettability, adhesion, and biocompatibility.

Highly branched polyetheramine polyols have been used in coatings to improve the adhesion of subsequent layers. google.com Similarly, etheramines are utilized as multi-functional ingredients in waterborne industrial coatings to enhance performance. coatingsworld.com By analogy, coatings incorporating this compound could potentially offer a combination of flexibility (from the ether linkage) and hydrophobicity (from the alkyl group), which could be beneficial for applications requiring water resistance and durability.

Development of Advanced Composites and Hybrid Materials

Advanced composites and hybrid materials are formed by combining two or more distinct materials to achieve properties that are superior to those of the individual components. scholar9.com this compound and polymers derived from it can be used in the creation of such materials.

For instance, the amine functionality can be used to modify the surface of reinforcing fillers (e.g., silica, carbon nanotubes) to improve their dispersion within a polymer matrix and enhance interfacial adhesion. This leads to more effective load transfer from the matrix to the filler, resulting in a composite with improved mechanical properties. Amino-functionalized polymers have been used to create hybrid materials with unique properties. mdpi.commdpi.comnih.gov

In the context of hybrid organic-inorganic materials, this compound could be used in sol-gel processes. The amine group can interact with or be incorporated into an inorganic network (e.g., silica) as it forms, while the organic tail would impart flexibility and hydrophobicity to the final hybrid material. Such materials can find applications in specialized coatings, sensors, and separation membranes. acs.org

Potential Roles in Chemical Biology and Molecular Probing

Exploration of 2-(3-Methylbutoxy)ethan-1-amine as a Molecular Scaffold for Bioactive Compound Design

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The utility of a scaffold is determined by its synthetic accessibility, its ability to present substituents in defined three-dimensional orientations, and its inherent drug-like properties. The structure of this compound possesses features that make it a plausible candidate for a molecular scaffold in the design of new bioactive compounds. Its linear nature, combined with the presence of a reactive primary amine, provides a straightforward starting point for chemical diversification.

The derivatization of a scaffold like this compound would primarily focus on the modification of its primary amine group. This functional group is a versatile handle for a wide array of chemical transformations, allowing for the systematic exploration of chemical space around the core structure. Key design principles for its derivatization would include:

Amide Bond Formation: The primary amine can be readily acylated with a diverse range of carboxylic acids, including aliphatic, aromatic, and heterocyclic acids. This would introduce a variety of substituents that can probe different regions of a biological target's binding pocket.

Reductive Amination: Reaction of the amine with aldehydes or ketones, followed by reduction, can generate secondary or tertiary amines. This strategy is useful for introducing larger and more complex groups, and for modulating the basicity of the nitrogen atom. nih.gov

Sulfonamide Synthesis: Treatment with various sulfonyl chlorides would yield sulfonamides, which are known to be effective isosteres for amides and can form different hydrogen bonding patterns.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can produce ureas and thioureas, respectively. These functional groups are prevalent in many bioactive molecules due to their ability to act as hydrogen bond donors and acceptors.

The goal of these derivatizations is to systematically alter the physicochemical properties of the parent molecule, such as its size, shape, lipophilicity, and hydrogen bonding capacity, to achieve a desired biological activity.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For derivatives of this compound, SAR studies would aim to identify which modifications lead to an improvement in potency, selectivity, or other desirable properties. These studies are typically conducted by synthesizing a library of analogs and evaluating their biological activity in a relevant assay.

The insights gained from SAR studies are crucial for optimizing a lead compound. For instance, the replacement of an amine with an ether or alkene linker has been shown to not significantly affect the ADME properties of certain isoxazole (B147169) ligands. researchgate.net In another example, studies on trisubstituted isoxazoles as allosteric ligands have shown that a thioether linkage can lead to lower potency compared to an ether linkage, possibly due to slight changes in bond angles and lengths. researchgate.net

A hypothetical SAR study on derivatives of this compound might explore how changes to the substituent attached to the amine affect its binding to a hypothetical protein target. The following interactive table illustrates a potential SAR exploration for a series of amide derivatives.

| Compound | R Group | Modification | Hypothetical IC₅₀ (µM) | Key Molecular Interactions Observed |

| 1 | Phenyl | Introduction of an aromatic ring | 10.5 | Hydrophobic interaction with a nonpolar pocket. |

| 2 | 4-Chlorophenyl | Addition of an electron-withdrawing group | 5.2 | Halogen bond with a backbone carbonyl. |

| 3 | 4-Methoxyphenyl | Addition of an electron-donating group | 8.9 | Potential for a hydrogen bond with a polar residue. |

| 4 | Naphthyl | Increase in steric bulk and hydrophobicity | 15.1 | Enhanced hydrophobic interactions but potential steric clash. |

| 5 | Cyclohexyl | Introduction of a non-aromatic cyclic group | 7.5 | Favorable van der Waals contacts in a lipophilic cleft. |

This table is for illustrative purposes only and does not represent actual experimental data.

Investigation of Molecular Recognition Principles with Hypothetical Biological Targets through Computational Approaches

In the absence of experimental data, computational methods provide a powerful means to predict and analyze the potential interactions of a molecule like this compound with biological targets. These in silico techniques can guide the design of new experiments and provide insights into the molecular basis of biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. This method can be used to screen virtual libraries of compounds and prioritize them for synthesis and biological testing. mdpi.com

For this compound and its derivatives, molecular docking could be used to:

Identify potential biological targets by docking against a panel of proteins.

Predict the binding mode and affinity of different derivatives to a specific target. nih.gov

Provide a rationale for observed SAR data.

The accuracy of molecular docking can be enhanced by using more advanced techniques like Induced Fit Docking (IFD), which allows for flexibility in both the ligand and the protein's active site.

A detailed analysis of the docked poses can reveal the key molecular interactions that stabilize the ligand-protein complex. These interactions can be broadly categorized as:

Hydrogen Bonds: The primary amine and the ether oxygen of this compound, as well as functional groups introduced during derivatization, can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The isoamyl group and any other nonpolar moieties can interact favorably with hydrophobic pockets in the protein.

Ionic Interactions: If the primary amine is protonated, it can form salt bridges with negatively charged residues like aspartate or glutamate.

Understanding these interactions is critical for rational drug design, as it allows for the targeted modification of the ligand to enhance its binding affinity and selectivity. For example, a computational study on inhibitors of the NLRP3 inflammasome used per-residue energy contribution analysis to identify the key amino acids involved in binding.

Enzymatic Synthesis or Modification Involving this compound

The use of enzymes in chemical synthesis offers several advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and a reduced environmental impact. While there are no specific reports on the enzymatic synthesis or modification of this compound, its structure suggests that it could be a substrate for several classes of enzymes.

For instance, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have been engineered to catalyze stereoselective Mannich-type reactions between free α-amino acids and imines, leading to the synthesis of α,β-diamino acids. It is conceivable that a similar enzymatic platform could be developed to use this compound as a nucleophile in reactions with various electrophiles.

Other potential enzymatic transformations include:

Transaminases: These enzymes could be used for the stereoselective synthesis of a chiral version of this compound from the corresponding ketone.

Lipases: Lipases are widely used for the kinetic resolution of racemic amines via acylation, which would be a straightforward way to obtain enantiomerically pure forms of the compound.

Oxidases: Amine oxidases could potentially be used to modify the amine group or other parts of the molecule, although this might lead to degradation.

The development of enzymatic routes to this compound and its derivatives would be particularly valuable for accessing stereochemically pure compounds, which is often crucial for achieving the desired biological activity and reducing off-target effects.

Development of Chemical Probes and Biosensors Utilizing the this compound Motif

A thorough review of scientific literature and chemical databases reveals no specific instances or detailed research findings concerning the direct utilization of the this compound motif in the development of chemical probes and biosensors. While the broader class of molecules containing ether and amine functionalities serves various roles in the design of molecular tools, research explicitly detailing the incorporation and function of the this compound structure in such applications is not presently available in published studies.

The fundamental components of a chemical probe or biosensor include a signaling unit (e.g., a fluorophore), a recognition element (for binding a specific target), and often a linker to connect these components. The unique structure of this compound, featuring a primary amine and an isoamyl ether group, presents theoretical possibilities for its role as a linker or a building block in probe synthesis. The primary amine could be used for conjugation to other molecules, while the ether linkage and the isobutyl group could influence properties such as solubility, steric hindrance, and non-covalent interactions.

As of the current body of scientific literature, no such research has been reported. Therefore, no data tables with detailed research findings on probes or biosensors based on this specific compound can be provided.

Environmental and Sustainability Aspects of 2 3 Methylbutoxy Ethan 1 Amine

Sustainable Synthesis and Waste Minimization Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgalfa-chemistry.combenthamscience.com Applying these principles to the synthesis of 2-(3-Methylbutoxy)ethan-1-amine can significantly improve its sustainability profile.

Sustainable Synthesis Routes:

Traditional synthesis methods for amines and ethers often involve multiple steps, harsh reagents, and the generation of significant waste. numberanalytics.comacs.org Greener alternatives focus on improving atom economy, using renewable feedstocks, and employing catalytic methods.

Use of Renewable Feedstocks: A key strategy is the use of bio-based starting materials. rsc.orgrsc.orgnih.gov Isoamyl alcohol (3-methyl-1-butanol), a precursor for the butoxy part of the molecule, can be produced from the fermentation of biomass, such as through the fusel oil fraction from ethanol (B145695) production. Ethylene (B1197577) oxide, a precursor for the ethanolamine (B43304) moiety, can also be produced from bio-ethanol. nih.gov

Catalytic Amination: Instead of traditional methods that may use stoichiometric reagents, catalytic amination offers a more atom-economical and waste-reducing pathway. researchgate.netacs.orgeuropa.eu For instance, the direct reductive amination of 2-(3-methylbutoxy)ethan-1-ol (B3056918) with ammonia (B1221849) over a heterogeneous catalyst would be a greener route. researchgate.net This "hydrogen borrowing" methodology, where an alcohol is temporarily oxidized to an aldehyde in situ, which then reacts with an amine, is a powerful tool for sustainable amine synthesis. rsc.org

Solvent-Free or Green Solvents: Performing reactions in the absence of a solvent or in environmentally benign solvents like water or supercritical CO2 can significantly reduce waste and environmental impact. rsc.orgacs.org Micellar conditions in water have also been shown to be effective for ether synthesis. rsc.org

Waste Minimization Strategies:

Waste minimization is a core principle of green chemistry. rsc.orgrsc.org

High Atom Economy Reactions: Choosing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product minimizes the formation of byproducts. Catalytic reductive amination is a good example of a high atom economy reaction. researchgate.net

Catalyst Recycling: The use of heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost.

Process Intensification: Using continuous flow reactors instead of batch reactors can improve efficiency, reduce reaction times, and minimize waste generation.

Table 2: Comparison of Synthetic Routes for this compound

| Synthetic Route | Green Chemistry Advantages | Potential Drawbacks |

|---|---|---|

| Traditional (e.g., Williamson ether synthesis followed by amination) | Well-established chemistry | Use of stoichiometric reagents, generation of salt waste, use of hazardous solvents. acs.org |

| Sustainable (e.g., Catalytic amination of bio-based 2-(3-methylbutoxy)ethan-1-ol) | High atom economy, use of renewable feedstocks, potential for catalyst recycling, reduced waste. rsc.orgresearchgate.net | May require development and optimization of specific catalysts. |

Green Analytical Methods for Detection and Quantification

Green analytical chemistry aims to make analytical methods safer and more environmentally friendly by reducing the use of hazardous substances and minimizing waste generation. slideshare.netbohrium.comresearchgate.net

Greener Sample Preparation:

Sample preparation is often the most solvent and resource-intensive step in an analytical procedure.

Miniaturization: Techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) use a very small amount of sorbent to extract the analyte from the sample, drastically reducing or eliminating the need for organic solvents.

Alternative Solvents: When solvent extraction is necessary, the use of greener solvents such as supercritical fluids or bio-based solvents is preferred over traditional hazardous solvents.

Greener Analytical Techniques:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Modern chromatographic techniques can achieve high separation efficiency with significantly reduced solvent consumption compared to older methods. researchgate.net Using aqueous mobile phases or replacing toxic organic modifiers with greener alternatives like ethanol can further improve the environmental profile.

Mass Spectrometry (MS) Detection: Coupling liquid chromatography with mass spectrometry (LC-MS) provides high selectivity and sensitivity, often eliminating the need for derivatization steps that can generate waste and use hazardous reagents. nih.gov

Direct Analysis Techniques: For some applications, direct analysis techniques that require minimal or no sample preparation can be employed. pg.edu.pl

Table 3: Green Analytical Approaches for this compound

| Analytical Step | Traditional Method | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Sample Preparation | Liquid-liquid extraction with large volumes of organic solvent | Solid-Phase Microextraction (SPME) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Significant reduction or elimination of solvent use. slideshare.net |

| Separation | Gas Chromatography (GC) with derivatization | UPLC with an aqueous-organic mobile phase | Reduced solvent consumption, avoidance of hazardous derivatizing agents. |

| Detection | Flame Ionization Detector (FID) | Tandem Mass Spectrometry (MS/MS) | Higher selectivity and sensitivity, reducing the need for extensive sample cleanup. nih.gov |

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Aminoethers

The efficient and selective synthesis of aminoethers is a critical area of ongoing research. While classical methods exist, emerging methodologies are focused on improving yield, reducing byproducts, and employing more sustainable and atom-economical approaches.

One promising avenue is the continued development of catalytic transfer hydrogenation of oximes. Recent studies have shown that cationic iridium (Ir) complexes can effectively catalyze the transfer hydrogenation of oximes to produce N-alkoxy amines. rsc.org This method, which can be accelerated by trifluoroacetic acid, offers a practical route to related compounds and has been demonstrated on a gram scale. rsc.org

Another area of interest is the reductive amination of alcohols . This involves a hydrogen-borrowing mechanism and can be achieved using heterogeneous catalysts. The efficiency of this process is a key focus, with research aimed at optimizing catalysts to enhance the dehydrogenation step, which can be inhibited by the competitive adsorption of ammonia (B1221849).

Furthermore, the development of photochemical methods presents a novel approach. For instance, the photoisomerization of nitrone-based precursors to oxaziridines has been shown to lower the activation energy for the homolysis of the alkoxyamine bond, offering a new way to activate these molecules under mild conditions. rsc.org

| Synthetic Method | Catalyst/Reagent | Key Advantages | Relevant Research Focus |

| Catalytic Transfer Hydrogenation | Cationic Iridium (Ir) Complexes | Practical for larger scale, can be accelerated with acid. rsc.org | Development of chiral Ir complexes for asymmetric synthesis. rsc.org |

| Reductive Amination of Alcohols | Heterogeneous Metal Catalysts | Utilizes readily available starting materials. | Overcoming competitive adsorption of ammonia to improve efficiency. |

| Photochemical Rearrangement | Photochemical Activation | Mild reaction conditions, novel activation pathway. rsc.org | Exploration of different photosensitive precursors. rsc.org |

| N-Alkoxyphthalimide Route | BF3·Et2O, N-hydroxyphthalimide | Facile synthesis of (tert-alkoxy)amines. researchgate.net | Broadening substrate scope and improving yields. researchgate.net |

Table 1: Emerging Synthetic Methodologies for Aminoethers

Advanced Spectroscopic and Analytical Techniques for Complex Characterization

The unambiguous characterization of molecules like 2-(3-Methylbutoxy)ethan-1-amine is crucial for understanding their properties and reactivity. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, advanced applications of these and other methods will provide deeper insights.

Multidimensional NMR techniques , such as COSY, HSQC, and HMBC, will be instrumental in definitively assigning the proton and carbon signals, especially in more complex derivatives of the target molecule. For primary amines, the N-H proton signals in ¹H NMR can be broad and their position concentration-dependent; techniques like D₂O exchange are used to confirm their presence. nih.gov The carbons adjacent to the nitrogen and oxygen atoms are expected to be deshielded and appear at characteristic chemical shifts in the ¹³C NMR spectrum.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The fragmentation patterns in the mass spectrum, particularly the characteristic alpha-cleavage of amines, can provide valuable structural information. For this compound, cleavage of the C-C bond adjacent to the nitrogen would be expected to be a dominant fragmentation pathway.

Vibrational spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, can confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region, while the C-O-C stretching of the ether linkage will also have a characteristic absorption.

| Spectroscopic Technique | Information Obtained | Expected Observations for this compound |

| ¹H NMR | Proton environment and connectivity. | Signals for the methyl, methine, and methylene (B1212753) protons of the 3-methylbutoxy group, and the methylene protons of the ethanamine moiety. Broad signal for the NH₂ protons. |

| ¹³C NMR | Carbon skeleton and chemical environment. | Distinct signals for each of the seven carbon atoms, with those adjacent to the oxygen and nitrogen atoms shifted downfield. |

| Mass Spectrometry (EI) | Molecular weight and fragmentation pattern. | A molecular ion peak corresponding to C₇H₁₇NO and characteristic fragments from alpha-cleavage. |

| FTIR Spectroscopy | Presence of functional groups. | N-H stretching bands (typically a doublet for primary amines) around 3300-3500 cm⁻¹, C-H stretching bands below 3000 cm⁻¹, and a C-O-C stretching band. |

Table 2: Illustrative Spectroscopic Data for the Characterization of this compound

Exploration of Novel Applications in Interdisciplinary Fields

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a hydrogen-bond accepting ether group, opens up a wide range of potential applications across various disciplines.

In materials science , aminoethers are known to be precursors for high-performance polymers. For example, they can be used in the synthesis of poly(hydroxy amino ethers), which have shown promise as high-barrier thermoplastics for packaging applications. The specific structure of this compound, with its branched alkyl chain, could be explored for its influence on the physical properties, such as flexibility and processability, of such polymers.

In the realm of pharmaceuticals and agrochemicals , the aminoether moiety is present in a number of biologically active compounds. For instance, certain alkoxyamines have been investigated as pro-drugs for cancer therapy, designed to release cytotoxic alkyl radicals in the tumor environment. rsc.org The unique substitution pattern of this compound could be a starting point for the design of new therapeutic agents or fungicides. rsc.orgacs.org

The compound could also find use as a functionalized solvent or building block in organic synthesis. Its primary amine allows for a wide range of chemical transformations, while the ether group can influence solubility and coordination properties.

| Field of Application | Potential Role of this compound | Rationale |

| Materials Science | Monomer for specialty polymers. | The amino and ether groups can participate in polymerization reactions, while the branched alkyl chain can tune material properties. |

| Medicinal Chemistry | Scaffold for drug discovery. | Alkoxyamines have been explored as pro-drugs and the amine group allows for derivatization. rsc.org |

| Agrochemicals | Precursor for fungicides or pesticides. | Similar structures have shown fungicidal activity. rsc.org |

| Organic Synthesis | Functionalized building block or ligand. | The combination of a primary amine and an ether offers versatile reactivity and coordination possibilities. |

Table 3: Potential Interdisciplinary Applications of this compound

Theoretical Advancements in Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound before they are even synthesized. Density Functional Theory (DFT) calculations can be used to determine optimized geometries, vibrational frequencies (to compare with experimental IR and Raman spectra), and NMR chemical shifts.

Furthermore, computational studies can elucidate reaction mechanisms and predict the outcomes of synthetic routes. For example, the oxidation potentials and reaction barriers of alkoxyamines in electrochemical reactions have been successfully studied using high-level computational methods like G3(MP2)-RAD. acs.org Such studies can guide the selection of optimal reaction conditions and identify promising new reagents. acs.org

Molecular dynamics (MD) simulations can be employed to understand the conformational flexibility of this compound and its interactions with other molecules, such as in a solvent or as part of a larger assembly. This is particularly relevant for predicting its behavior in biological systems or as a component in materials.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. For a compound like this compound, these technologies can be applied in several ways.

Generative models can be used to design novel molecules with desired properties, starting from a basic scaffold like an aminoether. By training on large databases of known compounds and their properties, these models can propose new structures that are likely to be active for a specific biological target or to have certain material characteristics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-Methylbutoxy)ethan-1-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-methylbutanol with a halogenated ethylamine precursor under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Catalysts like Pd/C or Raney Ni can enhance reductive amination efficiency . Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by NMR (¹H, ¹³C) and HPLC (>95% purity) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

- Methodological Answer : Use ¹H-NMR to confirm the ether linkage (δ 3.4–3.6 ppm for -OCH₂-) and amine protons (δ 1.5–2.2 ppm). Mass spectrometry (ESI-MS) validates molecular weight (theoretical: 159.24 g/mol). For complex spectra, employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Purity is assessed via reverse-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with enzyme targets like alpha-glucosidase?

- Methodological Answer : Use Schrödinger’s Glide docking module with extra precision (XP) scoring. Prepare the protein (e.g., alpha-glucosidase PDB: 2ZE0) by removing water molecules and adding hydrogens. Generate ligand conformers via LigPrep, accounting for protonation states at physiological pH. Hydrophobic interactions (e.g., with residues Leu218, Trp376) dominate binding, as shown in similar compounds . Compare results with AutoDock Vina for validation .

Q. What experimental designs are recommended to assess this compound’s inhibitory activity in enzyme assays?

- Methodological Answer : Conduct kinetic assays using alpha-glucosidase (EC 3.2.1.20) with p-nitrophenyl-α-D-glucopyranoside as substrate. Monitor absorbance at 405 nm for 30 minutes (pH 6.8, 37°C). Include controls (e.g., acarbose as a positive inhibitor). Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Note: Solvent choice (e.g., DMSO ≤1%) and pre-incubation time (10–15 min) significantly affect activity .

Q. How can researchers investigate the role of this compound in apoptosis pathways using cancer cell models?

- Methodological Answer : Treat HT-29 (colon cancer) or MCF-7 (breast cancer) cells with 10–100 µM compound for 24–48 hours. Assess apoptosis via Annexin V-FITC/PI staining and flow cytometry. Validate caspase-3/7 activation (Caspase-Glo® assay) and mitochondrial membrane potential (JC-1 dye). Include ROS scavengers (e.g., NAC) to test oxidative stress involvement .

Q. How should contradictory data on temperature- and solvent-dependent bioactivity be reconciled?

- Methodological Answer : Perform activity assays under varied conditions (e.g., 25–45°C, 0–20% ethanol). Use statistical tools (ANOVA with Tukey’s post-hoc test) to identify significant differences. For example, reduced activity at >30°C may indicate thermal denaturation of the target. Solvent polarity (logP) correlations can clarify hydrophobicity-driven binding .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.